molecular formula C17H17N3 B187662 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile CAS No. 5795-18-6

2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile

Numéro de catalogue B187662
Numéro CAS: 5795-18-6
Poids moléculaire: 263.34 g/mol
Clé InChI: VNLOWPWCLSIYRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile, also known as SP-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SP-1 is a spirocyclic compound that contains a unique structure that makes it a promising candidate for drug development.

Mécanisme D'action

The mechanism of action of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile is not fully understood. However, studies have shown that this compound can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to modulate the activity of several neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. Inflammation in the body is also reduced by this compound. In the brain, this compound has been shown to modulate the activity of several neurotransmitters, which may contribute to its potential use in treating neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, this compound has been shown to have anti-cancer and anti-inflammatory properties, which make it a potential therapeutic agent. However, one of the limitations of using this compound in lab experiments is its low yield of approximately 40%. This can make it difficult to produce large quantities of the compound for research purposes.

Orientations Futures

There are several future directions for research on 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile. One area of research is to further investigate its potential use in cancer treatment. Additionally, research can be conducted to determine the optimal dosage and administration of this compound for therapeutic use. Further research can also be conducted to better understand the mechanism of action of this compound and its potential use in treating neurological disorders. Finally, research can be conducted to improve the synthesis method of this compound to increase its yield and make it more accessible for research purposes.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of this compound involves a multi-step process that requires the use of several reagents. This compound has been shown to have potential therapeutic applications in several areas of research, including cancer research and neurological disorders. Further research is needed to better understand the mechanism of action of this compound and its potential use in treating various diseases.

Méthodes De Synthèse

The synthesis of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile involves a multi-step process that requires the use of several reagents. The first step involves the condensation of 2-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate to form 2-nitro-1-(cyclohexylmethyl)benzene. The second step involves the reduction of the nitro group to an amine group using sodium dithionite. The third step involves the cyclization of the amine group with malononitrile to form this compound. The overall yield of the synthesis is approximately 40%.

Applications De Recherche Scientifique

2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to have potential therapeutic applications in several areas of research. One of the most promising areas is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Propriétés

Numéro CAS

5795-18-6

Formule moléculaire

C17H17N3

Poids moléculaire

263.34 g/mol

Nom IUPAC

2-spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile

InChI

InChI=1S/C17H17N3/c18-11-14(12-19)16-15-7-3-2-6-13(15)10-17(20-16)8-4-1-5-9-17/h2-3,6-7,20H,1,4-5,8-10H2

Clé InChI

VNLOWPWCLSIYRF-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC3=CC=CC=C3C(=C(C#N)C#N)N2

SMILES canonique

C1CCC2(CC1)CC3=CC=CC=C3C(=C(C#N)C#N)N2

Solubilité

0.8 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.